CID 78061214

Description

CID 78061214 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example:

- CID usage typically involves structural characterization via techniques like GC-MS (as seen in CID-related vacuum distillation fractions in ) and comparisons with derivatives such as oscillatoxins ( ).

- The compound likely shares properties with bioactive molecules, such as oscillatoxin derivatives, which are analyzed for their structural and functional attributes .

Properties

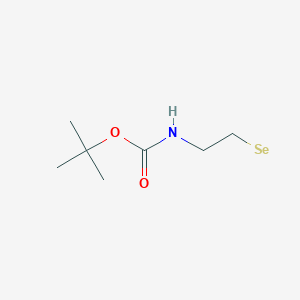

Molecular Formula |

C7H14NO2Se |

|---|---|

Molecular Weight |

223.16 g/mol |

InChI |

InChI=1S/C7H14NO2Se/c1-7(2,3)10-6(9)8-4-5-11/h4-5H2,1-3H3,(H,8,9) |

InChI Key |

HOGOCJOGESKMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC[Se] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78061214 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

CID 78061214 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78061214 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biochemical and physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Structural Complexity : Oscillatoxin D (CID 101283546) is a high-molecular-weight marine toxin, suggesting this compound may belong to a class of natural products if structurally analogous .

- Pharmacological Potential: Compounds like CID 57892468 (CAS 899809-61-1) exhibit enzyme inhibition (CYP1A2), a property often sought in drug discovery .

- Solubility Trends : CID 57416287 (CAS 1254115-23-5) shows high solubility, contrasting with oscillatoxins, which are less soluble due to larger hydrophobic structures .

Research Findings and Limitations

- Synthesis Pathways : If this compound is synthetic, methods may resemble those for CAS 899809-61-1, which uses amide coupling with 84% yield and 99% purity .

- Data Gaps : The absence of direct evidence for this compound necessitates caution. Comparisons are based on analogous compounds, and properties like toxicity or metabolic stability remain speculative.

Biological Activity

CID 78061214 is a compound that has garnered attention in the field of cell biology, particularly due to its application in chemically-inducible dimerization (CID) techniques. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Overview of Chemically-Inducible Dimerization (CID)

Chemically-inducible dimerization is a method that allows researchers to control protein interactions and localization within cells. CID techniques utilize small molecules to induce the dimerization of proteins that are otherwise not interacting, enabling precise manipulation of cellular processes. This compound serves as one such small molecule that facilitates these interactions.

This compound functions by binding to specific protein domains, inducing conformational changes that promote dimerization. This mechanism is crucial for studying protein-protein interactions and signaling pathways in live cells. The compound's ability to induce dimerization rapidly and reversibly allows for real-time observation of cellular responses to various stimuli.

Biological Activity and Applications

The biological activity of this compound can be categorized into several key areas:

- Signal Transduction : this compound has been instrumental in elucidating the roles of lipid second messengers and small GTPases in signal transduction pathways. By enabling precise control over protein interactions, researchers have been able to dissect complex signaling networks.

- Cellular Localization : The compound allows for the targeted localization of proteins within specific cellular compartments. This capability is particularly useful in studying the functional consequences of protein localization on cellular behavior.

- Pathway Modulation : Through the use of this compound, researchers can modulate signaling pathways in a controlled manner, providing insights into how specific pathways contribute to cellular responses under various conditions.

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Lipid Signaling Studies : One notable study utilized this compound to investigate the "signaling paradox" associated with lipid second messengers. By inducing dimerization of specific proteins involved in lipid signaling, researchers were able to demonstrate how a limited pool of signaling molecules could elicit diverse cellular responses .

- GTPase Functionality : Another significant application involved using this compound to study small GTPases. The compound facilitated the examination of GTPase activation dynamics, revealing insights into their roles in cell proliferation and migration.

- Orthogonal Manipulation : Recent advancements have introduced novel substrates that allow for simultaneous manipulation of multiple systems within a single cell using CID techniques. This approach has opened new avenues for studying complex cellular networks .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.